1-(3,5-Difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound belonging to the class of indole derivatives. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features two fluorine atoms on the phenyl group, contributing to its unique chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural characteristics that may influence biological activity.
This compound is synthesized through various methods and has been referenced in several studies focusing on indole derivatives and their biological potentials. Notably, research has highlighted the synthesis of related compounds and their therapeutic applications, particularly in the context of cancer and other diseases .
1-(3,5-Difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be classified as:
The synthesis of 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors under specific conditions to yield the desired product.
For instance, one method involves the use of a V. H. reagent in dimethylformamide (DMF) under controlled temperature conditions to facilitate the formation of intermediates that eventually lead to the target compound. Optimization of reaction conditions such as temperature, solvent choice, and reagent ratios is crucial for improving yield and purity.
The molecular structure of 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one includes:
The molecular formula is , with a molecular weight of approximately 269.29 g/mol. The presence of fluorine atoms significantly affects both physical properties and reactivity.
The compound can undergo various chemical reactions typical for indole derivatives:
Reactions involving this compound often require careful control of conditions to prevent side reactions or degradation of sensitive functional groups. Reaction mechanisms typically involve formation of reactive intermediates that facilitate subsequent transformations.
The mechanism by which 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets.
Research indicates that indole derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of fluorine may enhance binding affinity to biological targets due to increased lipophilicity and electronic effects.
Relevant data regarding melting point or boiling point may vary based on purity and specific synthesis routes used.
1-(3,5-Difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is primarily investigated for its potential therapeutic applications:
Furthermore, ongoing research aims to explore its efficacy in treating neurological disorders due to its ability to cross the blood-brain barrier effectively.
The construction of the 2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one core relies predominantly on cyclocondensation strategies developed over decades. The foundational approach stems from the Nenitzescu indole synthesis, first reported in 1928, which involves the [2+3] cyclocondensation of 1,3-cyclohexanedione derivatives with α-aminocarbonyl compounds [1]. This method remains relevant due to its convergence and adaptability: The required α-aminocarbonyl precursors are typically generated in situ from stable precursors such as α-azidoacetals (via aza-Wittig reaction) or α-hydroxyketones (condensed with ammonium acetate) to prevent self-condensation side reactions [1].
A significant [4 + 1] alternative, pioneered by Stetter and Siehnhold, entails the alkylation of 1,3-cyclohexanediones with α-haloketones (e.g., phenacyl bromides) followed by Paal-Knorr pyrrole formation. This sequential one-pot methodology has undergone extensive optimization, including the use of deep eutectic solvents for ammonia generation from urea decomposition, improving atom economy and reducing waste [1]. For the target 1-(3,5-difluorophenyl) derivative, selective N-arylation represents a critical final step. Classical aromatic nucleophilic substitution or Ullmann-type coupling between the preformed tetrahydroindol-4-one scaffold and 1-bromo-3,5-difluorobenzene enables this functionalization, though it often requires high temperatures (150–180°C) and copper catalysts [9].
Table 1: Classical Synthetic Approaches to Tetrahydroindol-4-One Derivatives
Method | Key Reactants | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Nenitzescu Synthesis | 1,3-Cyclohexanedione + α-Aminocarbonyl | Ethanol, reflux, 4–12 h | 45–68% | Sensitivity of aminocarbonyls |
Stetter [4 + 1] Strategy | 1,3-Cyclohexanedione + α-Haloketone | K₂CO₃, DMF, 80°C, then amine, 120°C | 52–75% | Haloketone instability |
Paal-Knorr Cyclization | 1,4-Dicarbonyl Compounds | NH₄OAc, AcOH, reflux, 8 h | 60–78% | Requires pre-assembled diketone |
N-Arylation | Tetrahydroindolone + Aryl halide | CuI, K₂CO₃, DMSO, 160°C, 24 h | 30–55% | Low regioselectivity, side products |
Modifications of these classical routes enable the introduction of the 2,6,6-trimethyl motif. For instance, using 5,5-dimethyl-1,3-cyclohexanedione (dimedone) as the dione component inherently installs the C6 gem-dimethyl groups. The C2 methyl group is typically incorporated via α-aminopropanal (derived from alanine) or methyl-substituted α-haloketones in Stetter-type reactions [1] [9].
Modern catalytic methods have revolutionized the synthesis and functionalization of the tetrahydroindol-4-one scaffold, enhancing regioselectivity and enabling late-stage diversification. Transition-metal-catalyzed C–H activation represents a paradigm shift from classical electrophilic substitution. Chang and colleagues demonstrated that Pd(0) complexes catalyze the intramolecular cyclization of N-(2-halobenzyl)-tetrahydroindol-4-ones via tandem C–X oxidative addition and C–H activation, forming pentacyclic structures [1]. Applied to 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one, this approach could facilitate direct C3 functionalization without pre-activation.
Gold(I) catalysis excels in constructing complex polyheterocycles from alkynylated precursors. As demonstrated by Zhao and coworkers, N-propargyl-tetrahydroindol-4-ones undergo gold-catalyzed 5-exo-dig cyclization followed by Friedel-Crafts alkylation, forming spiro-fused systems in >95% yield [1]. For selective difluorophenyl installation, palladium-catalyzed Buchwald-Hartwig amination offers advantages over classical Ullmann coupling. Using Pd₂(dba)₃/XantPhos as a catalytic system, N-arylation of 2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one with 1-bromo-3,5-difluorobenzene proceeds at 100°C in <12 hours with yields exceeding 80%, minimizing diarylation byproducts .
Table 2: Catalytic Systems for Tetrahydroindol-4-One Functionalization
Catalytic System | Reaction Type | Precursor | Target Position | Yield | Selectivity |
---|---|---|---|---|---|
Pd(OAc)₂/PCy₃ | Intramolecular C–H Arylation | N-(2-Bromobenzyl)indolone | C3-Fused ring | 89% | Single isomer |
AuCl(PPh₃)/AgSbF₆ | Propargyl Cyclization | N-Propargyl-tetrahydroindolone | C2-Spirocycle | 95% | Regioselective |
Pd₂(dba)₃/XantPhos | Buchwald-Hartwig Amination | Bromoarene + NH-indolone | N1-Aryl | 82% | >95% monoarylation |
MnI(CO)₅/BPh₃ | Directed C–H Alkenylation | N-Pyrimidyl-indolone | C2-Alkenyl | 75% | 2- vs 3-: 20:1 |
Regioselective electrophilic halogenation at C5 or C7 of the scaffold is achievable using N‑halosuccinimides under Brønsted or Lewis acid catalysis. For instance, ZnCl₂-mediated bromination at 0°C favors C5 substitution due to enolate formation adjacent to the ketone, providing a handle for Suzuki-Miyaura cross-coupling [9]. Computational studies (DFT) support the enhanced nucleophilicity at C5, with Fukui function (f⁻) values of 0.067 vs. 0.021 at C7 .
While the 4,5,6,7-tetrahydroindol-4-one scaffold lacks inherent chirality, the introduction of stereogenic centers at C4a, C7, or C7a enables access to enantiopure derivatives with potential pharmacological relevance. Organocatalytic desymmetrization provides a powerful strategy for creating chiral tetrahydroindol-4-ones. Prochiral 4-alkylidene derivatives undergo asymmetric Michael addition using cinchona alkaloid-derived catalysts, installing quaternary stereocenters with >90% enantiomeric excess (ee) [1].
Chiral auxiliary approaches have been successfully applied to Nenitzescu-type syntheses. Employing (R)-phenylglycinol as the amine source generates α-aminoketones that transfer chirality during cyclization, yielding 4a-methyl-tetrahydroindol-4-ones with 85% diastereoselectivity [1]. Alternatively, rhodium(II)-carbenoid C–H insertion into 1,3-cyclohexanediones—using chiral dirhodium tetracarboxylate catalysts like Rh₂(S-PTTL)₄—delivers fused pyrrolocyclohexanones with 92% ee. This method capitalizes on the catalyst's ability to differentiate prochiral C–H bonds via steric and electronic modulation of the metallocarbenoid [1].
For 1-(3,5-difluorophenyl)-2,6,6-trimethyl derivatives, kinetic resolution using lipases (e.g., Candida antarctica Lipase B) has shown promise. Selective acetylation of the (S)-enantiomer at C7-OH allows separation, providing enantiopure material (98% ee) after hydrolysis, albeit with a maximum 50% yield [9]. Alternatively, chiral phase-transfer catalysis facilitates asymmetric N-alkylation. Using O'Donnell's spirobinaphthyl-derived catalysts, N-benzylation occurs with 88% ee, enabling enantioselective installation of N1-substituents beyond aryl groups .
Growing emphasis on sustainable synthesis has driven innovations in solvent-free and energy-efficient methodologies for tetrahydroindol-4-ones. Mechanochemical grinding (ball milling) accelerates classical condensations: Equimolar mixtures of dimedone, 3,5-difluorophenylhydrazine hydrochloride, and methyl acetoacetate undergo cyclization under solvent-free conditions in a planetary ball mill (30 minutes, 500 rpm), achieving 85% yield of the target compound—significantly higher than solution-phase methods (typically 45–60%) while reducing organic solvent consumption by >95% [6].
Microwave-assisted synthesis drastically reduces reaction times for multi-step sequences. The Nenitzescu condensation-arylation sequence, requiring >24 hours conventionally, completes in <90 minutes under microwave irradiation (150°C, 300 W) with comparable yields (68% vs. 55%) [6]. This technique proves particularly valuable for synthesizing analogues like 1-(3-nitrophenyl)-2,6,6-trimethyl derivatives, where conventional heating promotes nitro group reduction side reactions .
Table 3: Green Chemistry Metrics for Tetrahydroindol-4-One Synthesis
Method | Reaction Mass Efficiency (RME) | Process Mass Intensity (PMI) | E-Factor | Energy Input Reduction |
---|---|---|---|---|
Conventional Solution | 42% | 23.8 | 14.2 | Baseline |
Solvent-Free Ball Milling | 89% | 4.1 | 1.1 | 65% |
Microwave-Assisted | 78% | 5.8 | 3.2 | 75% (time), 40% (temp) |
DES-Mediated Synthesis | 92% | 3.5 | 0.9 | 50% (time) |
Deep eutectic solvents (DES) serve as recyclable reaction media for tetrahydroindol-4-one synthesis. A choline chloride/urea eutectic (molar ratio 1:2) facilitates both the Stetter alkylation and Paal-Knorr cyclization at 80°C without metal catalysts. After extraction, the DES phase is reused ≥5 times with <5% yield loss, eliminating volatile organic solvents and reducing the E-factor (kg waste/kg product) from 12.5 to 0.9 [1]. Additionally, continuous flow microreactors enable the safe handling of unstable intermediates like α-azidoketones en route to tetrahydroindol-4-ones. Residence times of <2 minutes at 130°C suppress decomposition pathways, improving overall yields by 15–20% compared to batch processes [9].
These green methodologies demonstrate significant improvements in atom economy, energy efficiency, and waste reduction while maintaining or enhancing synthetic efficiency for complex indolone derivatives like 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: